![molecular formula C₂₁H₂₄N₄O₁₂ B1139661 O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate CAS No. 351421-19-7](/img/structure/B1139661.png)
O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate
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Description
O-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate is a highly intricate compound widely utilized in the extensive realm of the biomedical sector, facilitating pioneering advancements in the spheres of drug development and disease elucidation .
Synthesis Analysis
The synthesis of this compound involves the use of 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride as a glycosyl donor for glycosylation of simple alcohols . The reaction represents a direct approach to obtain both α and β anomers, which can be isolated by chromatography column under gradient conditions .Molecular Structure Analysis
The structure of this compound was determined by 1H NMR spectroscopy and X-ray analysis . The molecular formula is C21H25N3O10 . The compound’s structure includes a glucopyranosylidene ring, which is acetylated at the 2, 3, 4, and 6 positions .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it participates in the mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride in refluxing 1,2-dichloroethane .Physical And Chemical Properties Analysis
The molecular weight of the compound is 479.4 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 11 . The compound’s rotatable bond count is 11 .Scientific Research Applications
Antitubercular and Antibacterial Activities
This compound has been used in the synthesis of other compounds that have shown promising antitubercular and antibacterial activities . The synthesized compounds were tested for their potential to inhibit the growth of bacteria and tuberculosis-causing microorganisms .
Drug Development
The compound’s complex structure and unique properties make it a valuable resource in drug development . It can be used as a building block in the synthesis of new drugs, particularly those targeting bacterial infections .
Disease Elucidation
The compound can also be used in disease elucidation . By studying how the compound interacts with various biological systems, researchers can gain insights into the mechanisms of different diseases, potentially leading to the development of new treatments .
Glycoconjugate Synthesis
The compound has been used in the synthesis of glycoconjugates . Glycoconjugates are molecules that play crucial roles in many biological processes, including cell-cell communication and pathogen recognition .
Biochemical Research
The compound can be used in biochemical research . Its unique structure allows it to interact with various biological systems in ways that can provide valuable insights into biochemical processes .
Chemical Synthesis
The compound can be used as a starting material in the synthesis of other complex compounds . Its unique structure makes it a valuable resource in the field of organic chemistry .
properties
IUPAC Name |
[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O12/c1-10(26)22-17-19(35-13(4)29)18(34-12(3)28)16(9-33-11(2)27)36-20(17)24-37-21(30)23-14-5-7-15(8-6-14)25(31)32/h5-8,16-19H,9H2,1-4H3,(H,22,26)(H,23,30)/b24-20+/t16-,17-,18-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLIDGXKILYSJS-HOWPJYOHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate |
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